molecular formula C9H8FIO3 B14762170 Methyl 2-fluoro-6-iodo-3-methoxybenzoate

Methyl 2-fluoro-6-iodo-3-methoxybenzoate

Cat. No.: B14762170
M. Wt: 310.06 g/mol
InChI Key: XFJJHQQJIMLCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-fluoro-6-iodo-3-methoxybenzoate is an organic compound with the molecular formula C9H8FIO3 and a molecular weight of 310.06 g/mol It is a derivative of benzoic acid, featuring a methoxy group, a fluorine atom, and an iodine atom attached to the benzene ring

Preparation Methods

The synthesis of Methyl 2-fluoro-6-iodo-3-methoxybenzoate typically involves the following steps:

    Starting Material: The process begins with a suitable benzoic acid derivative.

    Fluorination: Introduction of the fluorine atom at the 2-position of the benzene ring.

    Iodination: Introduction of the iodine atom at the 6-position.

    Methoxylation: Introduction of the methoxy group at the 3-position.

    Esterification: Conversion of the carboxylic acid group to a methyl ester.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these steps to achieve large-scale synthesis.

Chemical Reactions Analysis

Methyl 2-fluoro-6-iodo-3-methoxybenzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-fluoro-6-iodo-3-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-6-iodo-3-methoxybenzoate involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methoxy group can also play a role in modulating the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-fluoro-6-iodo-3-methoxybenzoate can be compared with other similar compounds, such as:

    Methyl 2-fluoro-3-iodo-6-methoxybenzoate: Similar structure but different positions of substituents.

    Methyl 3-fluoro-6-iodo-2-methylbenzoate: Different positions of fluorine and iodine atoms.

    Methyl 2-iodo-6-methoxybenzoate: Lacks the fluorine atom.

Properties

Molecular Formula

C9H8FIO3

Molecular Weight

310.06 g/mol

IUPAC Name

methyl 2-fluoro-6-iodo-3-methoxybenzoate

InChI

InChI=1S/C9H8FIO3/c1-13-6-4-3-5(11)7(8(6)10)9(12)14-2/h3-4H,1-2H3

InChI Key

XFJJHQQJIMLCBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)I)C(=O)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.